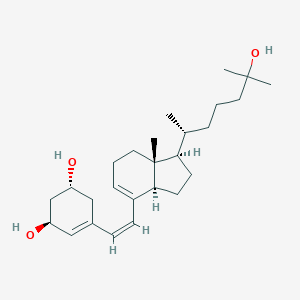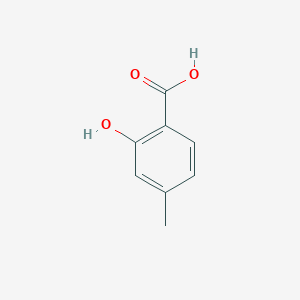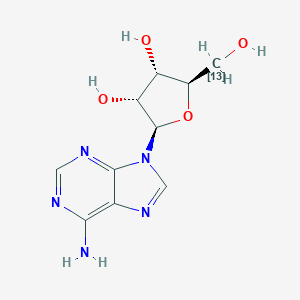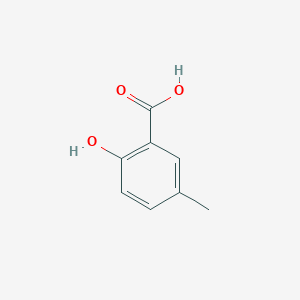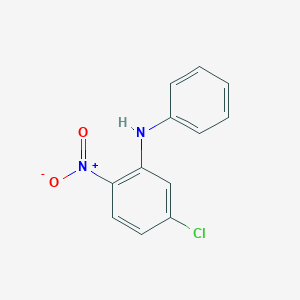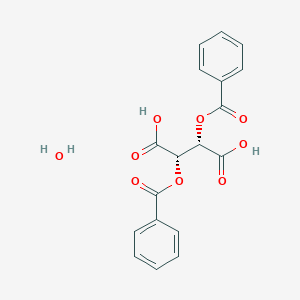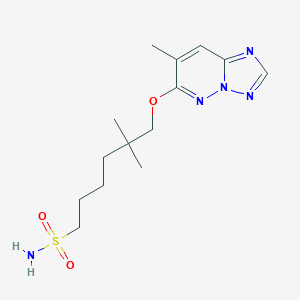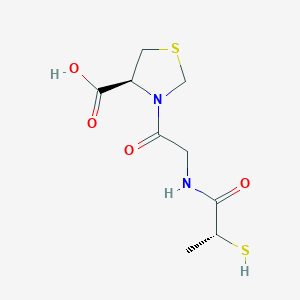
Cartasteine
Übersicht
Beschreibung
Cartasteine is a biochemical compound with the molecular formula C9H14N2O4S2 . It has an average mass of 278.349 Da and a mono-isotopic mass of 278.039490 Da . The compound is also known by several other names, including (4S)-3- {N- [ (2R)-2-Sulfanylpropanoyl]glycyl}-1,3-thiazolidine-4-carboxylic acid .
Synthesis Analysis
Endogenous creatine synthesis primarily occurs through a kidney–liver axis. Arginine and glycine are used by the enzyme glycine amidinotransferase (GATM), predominantly in the kidney, to synthesize the creatine precursor guanidinoacetate, which is exported into the circulation .Molecular Structure Analysis
The molecular structure of Cartasteine can be analyzed using various spectroscopic methods such as Fourier-transformed infrared, UV–Vis, atomic fluorescence, and Raman spectroscopies . These methods can help identify electronic transitions and atomic bonds behavior in molecules and fluorescent excitation of the compound .Chemical Reactions Analysis
Reactive chemicals are chemicals that can, under certain conditions, release very large and potentially dangerous amounts of energy . Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress . A chemical reaction can be considered routine if the reaction rate is relatively slow or can be easily controlled .Physical And Chemical Properties Analysis
Cartasteine has a density of 1.4±0.1 g/cm3, a boiling point of 634.7±55.0 °C at 760 mmHg, and a flash point of 337.6±31.5 °C . It has 6 H bond acceptors, 2 H bond donors, 4 freely rotating bonds, and no violations of the Rule of 5 . Its ACD/LogP is 0.07, and it has a polar surface area of 151 Å2 .Wissenschaftliche Forschungsanwendungen
Plastein Reaction and Its Applications in Food Proteins or Bioactive Peptides : This paper reviews the chemical mechanism and applications of the plastein reaction in food proteins, with potential applications in enhancing the activities of bioactive peptides (Zhao Xinhua & S. Hui, 2011).
Mechanisms of Plastein Formation, and Prospective Food and Nutraceutical Applications of the Peptide Aggregates : This research discusses the formation of plastein, a gel-like product of protease-induced peptide aggregation, and its potential applications in food and health promotion (M. Gong et al., 2014).
Old Products, New Applications? Considering the Multiple Bioactivities of Plastein in Peptide-Based Functional Food Design : This article explores the bioactivities of plastein, such as angiotensin converting enzyme inhibition and antioxidant activities, and its application in functional food design (Chibuike C. Udenigwe & S. R. C. K. Rajendran, 2016).
Caracterização química e nutricional de plasteína produzida a partir de hidrolisado pancreático de isolado protéico de soja : This research focuses on the chemical characterization of plastein produced from a pancreatic hydrolysate of soy protein isolate, with implications for food formulation in clinical nutrition (M. T. S. Martins, 2005).
Eigenschaften
IUPAC Name |
(4S)-3-[2-[[(2R)-2-sulfanylpropanoyl]amino]acetyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S2/c1-5(16)8(13)10-2-7(12)11-4-17-3-6(11)9(14)15/h5-6,16H,2-4H2,1H3,(H,10,13)(H,14,15)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHACTSHTBCZGG-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N1CSCC1C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N1CSC[C@@H]1C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cartasteine | |
CAS RN |
149079-51-6 | |
| Record name | Cartasteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149079516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARTASTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3N11DY0TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



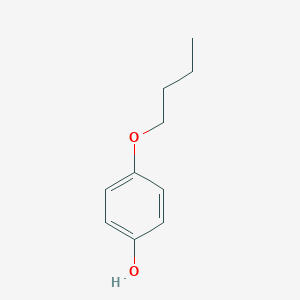
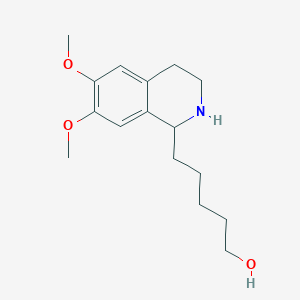
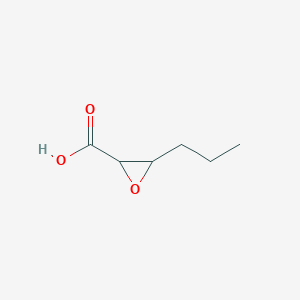
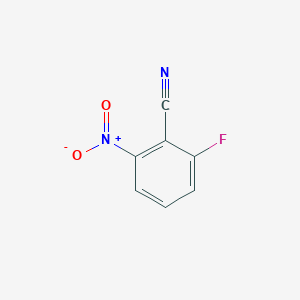
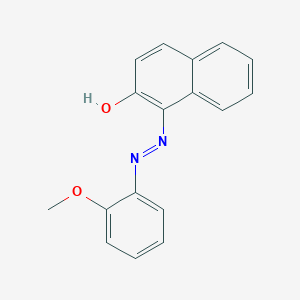
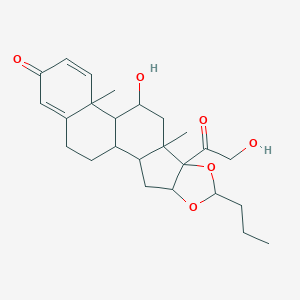
![4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid](/img/structure/B117783.png)
